molecular formula C10H10BrNO2 B8470718 Ethyl 3-(5-bromopyridin-2-yl)prop-2-enoate

Ethyl 3-(5-bromopyridin-2-yl)prop-2-enoate

Cat. No.: B8470718
M. Wt: 256.10 g/mol
InChI Key: BFPKQFHPRDXZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(5-bromopyridin-2-yl)prop-2-enoate is a useful research compound. Its molecular formula is C10H10BrNO2 and its molecular weight is 256.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

ethyl 3-(5-bromopyridin-2-yl)prop-2-enoate

InChI

InChI=1S/C10H10BrNO2/c1-2-14-10(13)6-5-9-4-3-8(11)7-12-9/h3-7H,2H2,1H3

InChI Key

BFPKQFHPRDXZPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=NC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromopyridine-2-carbaldehyde (502 mg, 2.70 mmol) was added to a solution of ethyl (triphenyl-λ5-phosphanylidene)acetate (1570 mg, 4.51 mmol) in DMF (5.00 mL) and the reaction mixture was stirred at room temperature for 40 minutes. The mixture was poured into ice-water, and extracted with ethyl acetate. The organic layer was washed with brine, dried and concentrated under reduced pressure. A mixture of hexane:ethyl acetate (2:1) was added to the crude residue and the insoluble materials were filtered off. The filtrate was concentrated under reduced pressure and purified by silica gel chromatography (4% ethyl acetate in hexanes) to afford ethyl-3-(5-bromopyridin-2-yl)prop-2-enoate MS APCI calc'd for C10H11BrNO2 [M+H]+ 256 and 258. found 256 and 258.
Quantity
502 mg
Type
reactant
Reaction Step One
Quantity
1570 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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